molecular formula C12H19NO2 B12297442 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol

Cat. No.: B12297442
M. Wt: 209.28 g/mol
InChI Key: JJAQRBFLLOWZFU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of an amino group, a phenyl ring substituted with a tert-butoxy group, and an ethan-1-ol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol typically involves the reaction of 4-(tert-butoxy)benzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine . The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as a solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent, reflux conditions.

    Substitution: Various alkyl halides or acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-(4-(tert-butoxy)phenyl)acetaldehyde.

    Reduction: Formation of 2-(4-(tert-butoxy)phenyl)ethanamine.

    Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-ethoxyphenyl)ethan-1-ol
  • 2-Amino-2-(4-methoxyphenyl)ethan-1-ol
  • 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-ol

Uniqueness

2-Amino-2-(4-(tert-butoxy)phenyl)ethan-1-ol is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature can enhance the compound’s stability and selectivity in various chemical and biological applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-amino-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3

InChI Key

JJAQRBFLLOWZFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

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